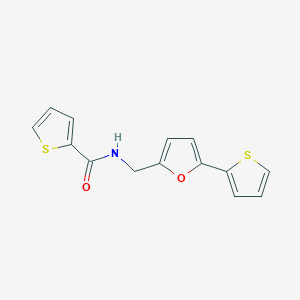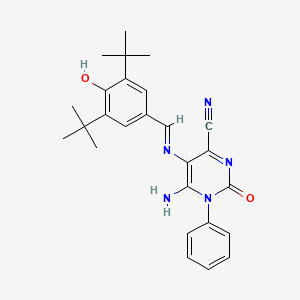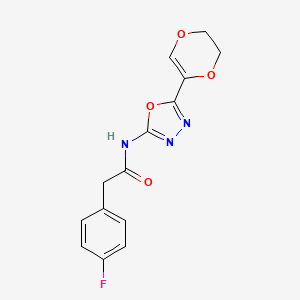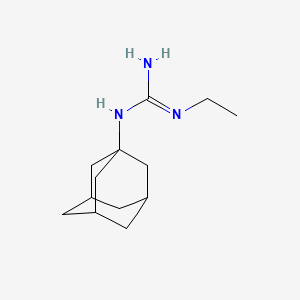
1-(1-Adamantyl)-3-ethyl-guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantyl compounds are widely used in medicinal chemistry due to their unique properties . The adamantyl group is present in several compounds that are currently in clinical use and many more that are in development as potential therapeutics . The value of the adamantyl group in drug design is multidimensional. The hydrophobic nature of the adamantyl group can enhance the lipophilicity of the compound, which can improve its pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of adamantyl compounds is characterized by a rigid, three-dimensional framework . This rigidity can restrict or modulate intramolecular reactivity and impede the access of hydrolytic enzymes, thereby increasing drug stability and plasma half-life .
Chemical Reactions Analysis
Adamantyl compounds are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantyl derivatives . They can also be used in the synthesis of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Physical And Chemical Properties Analysis
Adamantyl compounds are known for their excellent thermal stability . The rigidity of the adamantyl group can also affect the physical properties of the compound, such as its viscosity and light scattering properties .
Mechanism of Action
Safety and Hazards
Safety data sheets for adamantyl compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation . They may also cause respiratory irritation . It’s recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling these compounds .
Future Directions
Future research in adamantane chemistry is likely to focus on the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the investigation of their polymerization reactions . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is also being explored .
properties
IUPAC Name |
1-(1-adamantyl)-2-ethylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFQSVFIIHEDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-3-ethyl-guanidine | |
CAS RN |
803619-71-8 |
Source


|
| Record name | 3-(adamantan-1-yl)-1-ethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)

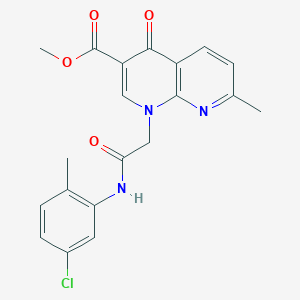
![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)

![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)
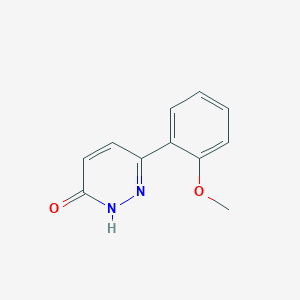
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)
